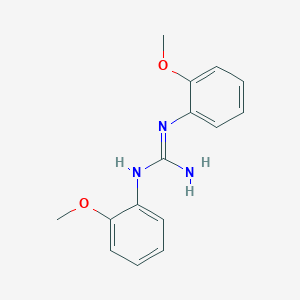

N,N'-Bis(2-methoxyphenyl)guanidine

Description

Properties

CAS No. |

6268-03-7 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

1,2-bis(2-methoxyphenyl)guanidine |

InChI |

InChI=1S/C15H17N3O2/c1-19-13-9-5-3-7-11(13)17-15(16)18-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H3,16,17,18) |

InChI Key |

SUWFNJNGGZUBSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)N |

Origin of Product |

United States |

Preparation Methods

Classical Guanidine Formation Using Carbodiimides and Amines

One of the most straightforward approaches to synthesize N,N'-Bis(2-methoxyphenyl)guanidine involves the reaction of 2-methoxyaniline with carbodiimides. This method typically proceeds via nucleophilic attack of the amine on the carbodiimide, followed by rearrangement to the guanidine structure.

- Typical reagents: 2-methoxyaniline and diisopropylcarbodiimide.

- Reaction conditions: Room temperature, often under air, in solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is considered a sustainable solvent.

- Procedure: The amine and carbodiimide are mixed, followed by the addition of a strong base such as n-butyl lithium to initiate the reaction. The reaction is rapid (seconds to minutes), and the product is isolated by aqueous workup and extraction.

- Yields: High yields (>70%) are reported with good reproducibility when reactions are performed in triplicate.

- Advantages: Mild conditions, environmentally friendly solvents, and one-pot synthesis.

- Reference: A detailed protocol and characterization data are provided in recent green chemistry studies, demonstrating the efficiency of this method for a range of guanidine derivatives including this compound.

One-Pot Multi-Component Synthesis Using N-Chlorophthalimide, Isocyanides, and Amines

A novel one-pot sequential approach has been developed to synthesize N,N'-disubstituted guanidines, including those with aromatic substituents such as 2-methoxyphenyl groups.

- Methodology: The reaction sequence involves:

- Reaction of N-chlorophthalimide with an isocyanide to form an intermediate.

- Addition of triethylamine and the amine (2-methoxyaniline) at room temperature.

- Optional further transformation steps to yield the guanidine.

- Reaction conditions: Typically performed in anhydrous acetonitrile at 0 °C to room temperature.

- Yields: Variable, depending on the electronic nature of the isocyanide and amine; aromatic isocyanides with electron-donating groups tend to give better yields.

- Challenges: Isolation of intermediates can be demanding, but the one-pot protocol avoids this step, improving practicality.

- Reference: This method was reported by Demjén et al. (2018) as a versatile synthetic toolbox for diverse N,N'-disubstituted guanidines.

Guanidine Formation via Thiourea Intermediates

An alternative synthetic route involves the preparation of thiourea intermediates from 2-methoxyaniline derivatives, followed by conversion to guanidines.

- Step 1: Reaction of 2-methoxyaniline with benzoylisothiocyanate to form N-benzoylthiourea.

- Step 2: Hydrolysis of the thiourea under basic conditions to yield the corresponding guanidine.

- Advantages: This method allows for the introduction of specific substituents and can be adapted for heteroaryl guanidines.

- Limitations: Lower overall yields and more steps compared to direct guanidination.

- Reference: Similar approaches have been applied in the synthesis of arylguanidines and related heterocycles.

Palladium-Catalyzed Cross-Coupling and Subsequent Guanidination

For complex guanidine derivatives, including those with aryl substituents like 2-methoxyphenyl, a multi-step sequence involving palladium-catalyzed cross-coupling followed by guanylation has been employed.

- Step 1: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions introduce the 2-methoxyphenyl moiety onto an amine precursor.

- Step 2: Removal of protecting groups (e.g., Boc) if present.

- Step 3: Introduction of the guanidine group via guanylation reagents.

- Catalysts and Ligands: Pd(PPh3)4, Pd(OAc)2 with S-Phos or XantPhos ligands.

- Reaction conditions: Typically mild, with some steps requiring heating or microwave irradiation.

- Yields: Good to excellent, depending on substrate and conditions.

- Reference: This approach is well-documented for guanidine derivatives in medicinal chemistry contexts.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide + 2-Methoxyaniline | Diisopropylcarbodiimide, n-BuLi | Room temp, 2-MeTHF solvent | 70–90% | Mild, green solvent, one-pot | Requires strong base (n-BuLi) |

| One-pot N-Chlorophthalimide & Isocyanide | N-chlorophthalimide, isocyanide, amine | 0 °C to RT, MeCN solvent | Moderate to high | Versatile, avoids isolation steps | Isolation of intermediates challenging |

| Thiourea intermediate route | Benzoylisothiocyanate, base | Multiple steps, mild heating | Moderate (<70%) | Allows functional group control | Multi-step, lower yields |

| Pd-catalyzed cross-coupling + guanylation | Pd catalysts, ligands, amine precursors | Varied, some heating/microwave | Good to excellent | High selectivity, complex substrates | Multi-step, requires catalysts |

Research Findings and Notes on Reaction Optimization

- The electronic nature of substituents on the 2-methoxyphenyl group influences the nucleophilicity of the amine and the overall yield of guanidine formation.

- Using sustainable solvents like 2-MeTHF in carbodiimide-based methods improves environmental compatibility without compromising yield or purity.

- The one-pot sequential method reduces purification steps, enhancing synthetic efficiency for diverse guanidine derivatives.

- Palladium-catalyzed methods are particularly useful when the 2-methoxyphenyl group is introduced via cross-coupling, allowing for late-stage functionalization.

- The choice of base, solvent, and temperature critically affects the reaction kinetics and product purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.

Substitution: The methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-methoxyphenyl)guanidine oxides, while substitution reactions can produce a variety of substituted guanidines with different functional groups.

Scientific Research Applications

N,N’-Bis(2-methoxyphenyl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(2-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The guanidine group can form stable complexes with metals, which can influence the compound’s reactivity and biological activity. The methoxyphenyl groups may also contribute to the compound’s overall stability and ability to interact with specific molecular targets.

Comparison with Similar Compounds

Structural Analogues

Substituent Effects on Geometry and Reactivity

- N,N'-Bis(2-methylphenyl)guanidine (DOTG) : Replacing methoxy with methyl groups reduces electron-donating effects, increasing lipophilicity. DOTG is used as a rubber accelerator, highlighting the role of steric bulk in industrial applications.

- N''-(4-Methoxyphenyl)-N,N,N'-trimethyl-N'-phenylguanidine : The 4-methoxy group alters electronic distribution compared to the 2-methoxy isomer. Crystallographic data show bond lengths (C1–N3: 1.2889 Å) and angles consistent with delocalized electron density in the guanidine core.

- N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine : Thioether substituents enhance lipophilicity and metal-binding capacity, relevant for NMDA receptor antagonism.

Key Structural Comparisons

Guanidylation Reagents and Yields

- Average yields reported for small-scale synthesis.

- 1H-Pyrazole-1-carboxamidine hydrochloride : Efficient for gram-scale production with reduced toxicity.

- N,N′-Di-Boc-N″-triflylguanidine : Enables rapid guanidine insertion (16 hours vs. 3 days for traditional methods) .

Pharmacological and Functional Properties

Anti-Trypanosomal Activity

Bisguanidines and bis(2-aminoimidazoline) derivatives show potent activity against Trypanosoma brucei rhodesiense :

- Compound 1c : IC50 = 49 nM (guanidine derivative).

- Compound 28b: IC50 = 69 nM (2-aminoimidazoline).

- Selectivity: 2-Aminoimidazolines exhibit higher selectivity (>5,000-fold) than guanidines, linked to DNA binding affinity .

Analgesic and CNS Activity

Biological Activity

N,N'-Bis(2-methoxyphenyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 298.34 g/mol

- Structure : The compound features two methoxyphenyl groups attached to a guanidine moiety, which enhances its solubility and reactivity compared to simpler guanidine derivatives.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Research indicates that guanidinium compounds, including this compound, can increase cellular accumulation in Gram-negative bacteria, suggesting potential as antibiotic agents against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

- Cytotoxic Effects : In vitro studies have shown that related guanidine derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism of action often involves the inhibition of essential bacterial proteins or pathways, such as signal peptidase IB (SpsB), which has been identified as a target for certain guanidinium antibiotics .

Antimicrobial Efficacy

A study focused on the antibiotic properties of guanidinium compounds demonstrated that this compound could effectively inhibit the growth of MRSA with a minimum inhibitory concentration (MIC) of 1.5 µM. This suggests its potential utility in treating resistant bacterial infections .

Cytotoxicity Against Cancer Cells

In a comparative analysis of various N,N'-disubstituted guanidines, this compound showed notable cytotoxicity against multiple cancer cell lines. The IC values ranged from 1.23 µM to 7.39 µM for different derivatives, indicating strong growth inhibitory effects .

| Compound | IC (µM) | Target Cell Line |

|---|---|---|

| This compound | 1.5 | MRSA |

| Guanidinium derivative A | 12.5 | E. coli |

| Guanidinium derivative B | 1.23 | Pancreatic cancer |

| Guanidinium derivative C | 7.39 | Cervical cancer |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of methoxy groups significantly enhances the compound's biological activity by improving lipophilicity and facilitating membrane penetration, which is critical for both antimicrobial and anticancer activities .

Q & A

Q. What synthetic strategies are recommended for preparing N,N'-Bis(2-methoxyphenyl)guanidine, and how can purity be optimized?

Methodology :

- Route selection : Use nucleophilic substitution between 2-methoxyaniline and a chloroformamidinium chloride precursor in acetonitrile, with triethylamine as a base to neutralize HCl byproducts. This approach is adapted from analogous guanidine syntheses .

- Purification : Recrystallize the crude product from saturated acetonitrile to obtain single crystals suitable for X-ray diffraction (XRD). Monitor purity via H NMR and high-resolution mass spectrometry (HRMS) to confirm absence of unreacted amines or side products .

Q. How can the molecular structure and bonding characteristics of this compound be experimentally validated?

Methodology :

- X-ray crystallography : Analyze single crystals to determine bond lengths (e.g., C–N bonds in the guanidine core) and angles. For example, in similar structures, the central C–N bond exhibits partial double-bond character (~1.29 Å), while adjacent C–N bonds are longer (~1.37–1.41 Å), indicating resonance stabilization .

- Spectroscopy : Use H/C NMR to confirm aromatic proton environments (e.g., methoxy group signals at ~3.8 ppm) and infrared (IR) spectroscopy to detect N–H stretching (~3400 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks.

- Exposure control : Implement engineering controls (e.g., local exhaust ventilation) and monitor workspace air quality. Note that while occupational exposure limits (OELs) are unspecified for this compound, guanidine derivatives often require handling as potential irritants (skin/eye) and respiratory sensitizers .

Advanced Research Questions

Q. How do substituents on the aryl groups (e.g., methoxy position) influence the electronic and steric properties of guanidine derivatives?

Methodology :

- Computational analysis : Perform density functional theory (DFT) calculations to map electron density distributions and predict reactivity. For example, 2-methoxy substituents may sterically hinder the guanidine core while donating electron density via resonance, altering nucleophilicity .

- Experimental validation : Compare reaction rates of this compound with analogs (e.g., para-methoxy or unsubstituted phenyl groups) in metal-coordination or acid-base reactions .

Q. What analytical techniques are suitable for resolving contradictions in reported biological activities of guanidine derivatives?

Methodology :

- Dose-response profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to differentiate intrinsic activity from solvent or impurity effects. For instance, studies on similar compounds show IC variability due to aggregation or solubility issues .

- Metabolite identification : Use LC-MS/MS to detect enzymatic oxidation products (e.g., hydroxylated metabolites via cytochrome P450), as seen in N,N'-diphenylguanidine studies .

Q. How can this compound be integrated into coordination chemistry for catalytic or materials science applications?

Methodology :

- Metal complex synthesis : React with transition metals (e.g., Os, Mn) to form complexes such as [(η-arene)OsCl(HL)], where HL is the guanidine ligand. Characterize via cyclic voltammetry and XRD to assess redox activity and geometry .

- Catalytic screening : Test efficacy in organic transformations (e.g., C–H activation) and compare with known guanidine-based catalysts to evaluate ligand effects on turnover frequency .

Q. What computational and experimental approaches are recommended for studying the environmental stability and degradation pathways of this compound?

Methodology :

- Hydrolysis studies : Expose to aqueous buffers at varying pH (2–12) and monitor decomposition via HPLC. Guanidines are prone to hydrolysis under acidic conditions, forming urea derivatives .

- DFT-based degradation modeling : Simulate reaction pathways (e.g., methoxy group cleavage) and correlate with experimental mass spectrometry data to identify stable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.